5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid is a compound with significant potential in various fields of scientific research. It is known for its remarkable efficacy in combating diverse diseases, particularly due to its extraordinary anti-cancer attributes. This compound selectively targets malignant cells, undermining their proliferation by impeding vital cellular pathways.
Vorbereitungsmethoden
The synthesis of 5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid involves several steps. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for the preparation of boronic acids . This reaction typically involves the use of palladium catalysts and boronic acid derivatives. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate .
Analyse Chemischer Reaktionen
5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles and electrophiles.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid has a wide range of scientific research applications:
Chemistry: It is used in various organic synthesis reactions, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology: The compound’s ability to selectively target malignant cells makes it a valuable tool in cancer research.
Medicine: Its anti-cancer properties are being explored for potential therapeutic applications.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid exerts its effects involves the selective targeting of malignant cells. By impeding vital cellular pathways, it induces vulnerability in cancerous cells, leading to their proliferation being undermined. This precision targeting mechanism holds immense promise as an exclusive therapy against specific malignancies.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid can be compared with other similar compounds, such as:
N-Boc-indole-2-boronic acid: This compound is also used in Suzuki-Miyaura cross-coupling reactions and has similar applications in organic synthesis.
N-Boc-5-methoxy-2-indolylboronic acid: Another boronic acid derivative used in various chemical reactions.
The uniqueness of this compound lies in its extraordinary anti-cancer attributes and its ability to selectively target malignant cells.
Eigenschaften
Molekularformel |
C13H15BBrNO4 |
---|---|
Molekulargewicht |
339.98 g/mol |
IUPAC-Name |
(5-bromo-1-butoxycarbonylindol-2-yl)boronic acid |
InChI |
InChI=1S/C13H15BBrNO4/c1-2-3-6-20-13(17)16-11-5-4-10(15)7-9(11)8-12(16)14(18)19/h4-5,7-8,18-19H,2-3,6H2,1H3 |
InChI-Schlüssel |
NJFDCPRRDIHEIS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(N1C(=O)OCCCC)C=CC(=C2)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.